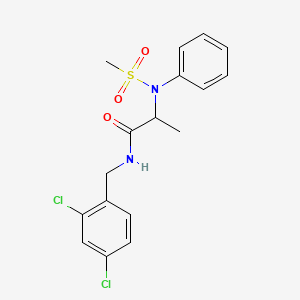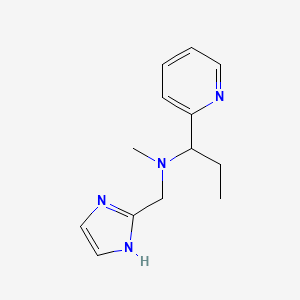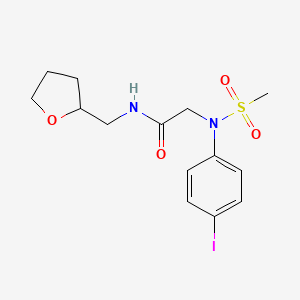![molecular formula C15H12BrNO4 B4022759 5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4022759.png)
5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar bromo-indole derivatives often involves condensation reactions under specific conditions. For instance, a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions has been reported to yield compounds with good thermal stability up to 215°C (Barakat et al., 2017). Such methodologies might be adaptable for the synthesis of the compound , emphasizing the role of halogenation and heterocycle formation in its synthesis pathway.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic methods, plays a crucial role in confirming the geometry and electronic structure of complex organic compounds. For related molecules, Hirshfeld surface analysis and DFT calculations have been utilized to understand intermolecular interactions and electronic properties (Barakat et al., 2017). These techniques could elucidate the unique structural features of the target compound, such as bond lengths, angles, and electronic distributions, critical for predicting its reactivity and stability.
Chemical Reactions and Properties
The presence of bromo, furyl, and indole groups in the compound suggests a rich chemistry, including potential for electrophilic substitution reactions. Studies on similar structures have shown that electrophilic substitution tends to occur at specific positions within the furan ring, influenced by the electronic nature of the substituents (El’chaninov et al., 2014). Such reactivity could be exploited in further functionalization of the compound, leading to a diverse array of derivatives with tailored properties.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular architecture. The analysis of similar compounds through thermal and crystallographic studies has revealed significant insights into their stability and solubility behaviors (Barakat et al., 2017). Understanding these properties is essential for the practical application of the compound in various domains.
Propriétés
IUPAC Name |
5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-17-11-5-4-9(16)7-10(11)15(20,14(17)19)8-12(18)13-3-2-6-21-13/h2-7,20H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRVGFFQEWOFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-phenylpropanamide](/img/structure/B4022696.png)

![ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4022704.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022733.png)
![N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4022742.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B4022751.png)


![3-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4022760.png)

![3-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4022779.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4022787.png)